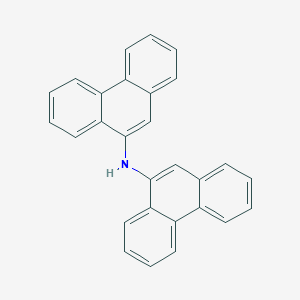

DI(Phenanthrene-9-YL)amine

Vue d'ensemble

Description

DI(Phenanthrene-9-YL)amine, also known as DI9PA, is a synthetic compound that has been widely used in scientific research for its unique properties. It belongs to the class of aromatic amines and has been found to have various biochemical and physiological effects.

Mécanisme D'action

DI(Phenanthrene-9-YL)amine acts as a chelating agent, binding to metal ions through its amine and phenanthrene groups. The binding of DI(Phenanthrene-9-YL)amine to metal ions causes a change in its fluorescence properties, which can be used to detect the presence of the metal ion. The mechanism of action of DI(Phenanthrene-9-YL)amine as a pH indicator is based on the protonation of its amine group, which causes a change in its fluorescence properties.

Effets Biochimiques Et Physiologiques

DI(Phenanthrene-9-YL)amine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. DI(Phenanthrene-9-YL)amine has also been found to have antioxidant activity and to protect against oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of DI(Phenanthrene-9-YL)amine is its high selectivity for metal ions. It has been found to be more selective than other commonly used fluorescent probes such as 8-hydroxyquinoline. Another advantage of DI(Phenanthrene-9-YL)amine is its high sensitivity, which allows for the detection of metal ions at low concentrations. However, one limitation of DI(Phenanthrene-9-YL)amine is its poor solubility in water, which can make it difficult to work with in aqueous solutions.

Orientations Futures

There are many potential future directions for the use of DI(Phenanthrene-9-YL)amine in scientific research. One area of interest is the development of new metal complexes using DI(Phenanthrene-9-YL)amine as a ligand. Another area of interest is the use of DI(Phenanthrene-9-YL)amine in the detection of metal ions in biological samples. There is also potential for the development of new fluorescent probes based on the structure of DI(Phenanthrene-9-YL)amine. Further research is needed to explore these and other potential applications of DI(Phenanthrene-9-YL)amine in scientific research.

Conclusion:

In conclusion, DI(Phenanthrene-9-YL)amine is a synthetic compound that has been widely used in scientific research for its unique properties. It has been found to have various biochemical and physiological effects and has potential applications in the fields of biochemistry, environmental science, and material science. The synthesis of DI(Phenanthrene-9-YL)amine is a multi-step process, and its mechanism of action is based on its ability to bind to metal ions. While DI(Phenanthrene-9-YL)amine has many advantages for use in lab experiments, it also has limitations that need to be considered. Overall, further research is needed to explore the potential applications of DI(Phenanthrene-9-YL)amine in scientific research.

Applications De Recherche Scientifique

DI(Phenanthrene-9-YL)amine has been used extensively in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. It has also been used as a pH indicator and as a ligand for the synthesis of metal complexes. DI(Phenanthrene-9-YL)amine has been found to have potential applications in the fields of biochemistry, environmental science, and material science.

Propriétés

Numéro CAS |

16269-40-2 |

|---|---|

Nom du produit |

DI(Phenanthrene-9-YL)amine |

Formule moléculaire |

C28H19N |

Poids moléculaire |

369.5 g/mol |

Nom IUPAC |

N-phenanthren-9-ylphenanthren-9-amine |

InChI |

InChI=1S/C28H19N/c1-3-11-21-19(9-1)17-27(25-15-7-5-13-23(21)25)29-28-18-20-10-2-4-12-22(20)24-14-6-8-16-26(24)28/h1-18,29H |

Clé InChI |

VKDYMBSKPSJOQR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NC4=CC5=CC=CC=C5C6=CC=CC=C64 |

SMILES canonique |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NC4=CC5=CC=CC=C5C6=CC=CC=C64 |

Synonymes |

Di(phenanthrene-9-yl)amine |

Origine du produit |

United States |

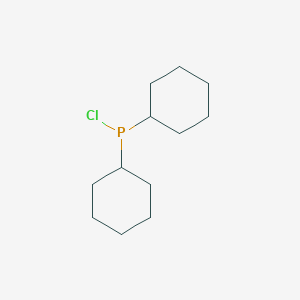

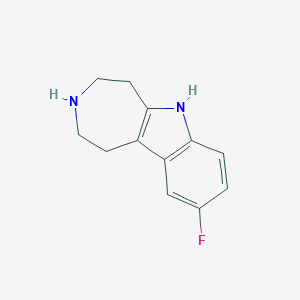

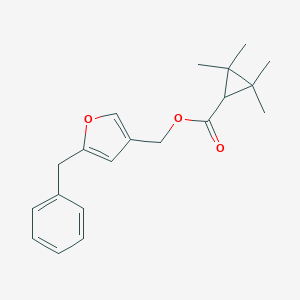

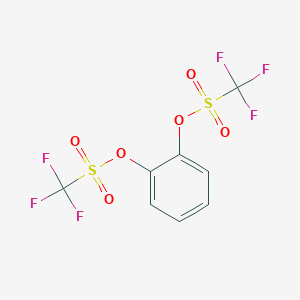

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)

![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)

![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)